molecular formula C8H7BrMg B13453173 Magnesium, bromo(2-ethenylphenyl)-

Magnesium, bromo(2-ethenylphenyl)-

Cat. No.: B13453173
M. Wt: 207.35 g/mol
InChI Key: BENZILKNXSJXLV-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium, bromo(2-ethenylphenyl)- typically involves the reaction of 2-bromo-1-ethenylbenzene with magnesium metal in an anhydrous ether solvent. The reaction is highly exothermic and requires careful control of the reaction conditions to prevent runaway reactions . The general reaction can be represented as:

C8H7Br+MgC8H7MgBr\text{C}_8\text{H}_7\text{Br} + \text{Mg} \rightarrow \text{C}_8\text{H}_7\text{MgBr} C8​H7​Br+Mg→C8​H7​MgBr

Common solvents used include diethyl ether and tetrahydrofuran (THF), and the reaction is often initiated by the addition of iodine or 1,2-dibromoethane to activate the magnesium .

Industrial Production Methods

Industrial production of Grignard reagents like Magnesium, bromo(2-ethenylphenyl)- follows similar principles but on a larger scale. The process involves the use of large reactors equipped with mechanical stirrers and reflux condensers to manage the exothermic nature of the reaction. The reaction mixture is typically maintained under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo(2-ethenylphenyl)- undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Magnesium, bromo(2-ethenylphenyl)- is used extensively in scientific research due to its versatility in organic synthesis. Some applications include:

Mechanism of Action

The mechanism of action of Magnesium, bromo(2-ethenylphenyl)- involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom stabilizes the negative charge on the carbon, facilitating various reactions such as nucleophilic addition and substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium, bromo(2-ethenylphenyl)- is unique due to its specific structure, which allows it to participate in a variety of reactions that other Grignard reagents may not be suitable for. Its ability to form carbon-carbon bonds with high specificity makes it valuable in complex organic synthesis .

Properties

IUPAC Name

magnesium;ethenylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h2-6H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENZILKNXSJXLV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=[C-]1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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